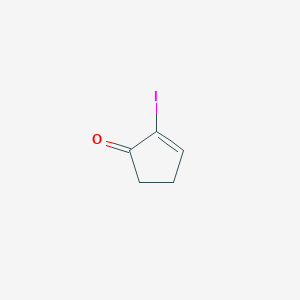

2-Iodocyclopent-2-en-1-one

Vue d'ensemble

Description

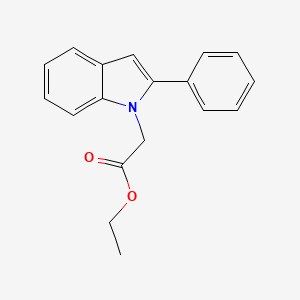

2-Iodocyclopent-2-en-1-one is a compound with the molecular formula C5H5IO. It has a molecular weight of 208.00 g/mol1. The compound is also known by other names such as 2-iodocyclopent-2-en-1-one, 2-IODOCYCLOPENT-2-ENONE, and iodocyclopentenone1.

Synthesis Analysis

The synthesis of 2-Iodocyclopent-2-en-1-one is not explicitly mentioned in the available resources. However, similar compounds are often synthesized through various chemical reactions, including condensation reactions2. More specific information about the synthesis of 2-Iodocyclopent-2-en-1-one might be found in specialized chemical literature or databases.Molecular Structure Analysis

The InChI string for 2-Iodocyclopent-2-en-1-one is InChI=1S/C5H5IO/c6-4-2-1-3-5(4)7/h2H,1,3H21. The Canonical SMILES representation is C1CC(=O)C(=C1)I1. These representations provide information about the molecular structure of the compound.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Iodocyclopent-2-en-1-one are not detailed in the available resources. However, similar compounds are often involved in various chemical reactions, including redox reactions, addition reactions, and substitution reactions3.Physical And Chemical Properties Analysis

2-Iodocyclopent-2-en-1-one has a molecular weight of 208.00 g/mol. It has a computed XLogP3-AA value of 1.2, indicating its relative lipophilicity1. The compound has no hydrogen bond donors and one hydrogen bond acceptor1. Its topological polar surface area is 17.1 Ų1.Applications De Recherche Scientifique

Application 1: One-pot Synthesis of Derivatives

- Summary of Application : A simple and efficient method for the synthesis of derivatives of cyclopent-2-en-1-one is presented . Aromatic aldehydes reacted with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to give seven derivatives of 2-cyclopenten-1-one in one step .

- Methods of Application : The reaction was carried out at room temperature, but the yield was 83% when the reaction was refluxed .

- Results or Outcomes : The structures of the products were established .

Application 2: Reaction with Nitroalkanes

- Summary of Application : Procedures were developed for stereospecific fusion of a cyclopentane ring to α-bromo- and α-iodolevoglucosenones, 2-iodocyclopent-2-en-1-one, and 2-iodocyclohex-2-en-1-one by the action of 2,2-dimethyl-1,3-dinitropropane .

- Methods of Application : The procedures involve the reaction of nitroalkanes with levoglucosenone and its α-bromo and α-iodo derivatives .

- Results or Outcomes : The procedures lead to the formation of heterosubstituted cyclopent-2-en-1-ones .

Application 3: Antiviral Compounds

- Summary of Application : A synthetic approach to heterosubstituted cyclopent-2-en-1-ones through a robust protocol that leads to single 2-substituted compounds is reported . This methodology was applied in view of a strategic design of antiviral compounds .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 4: Synthesis of Derivatives

- Summary of Application : 2-Iodo-2-cyclopenten-1-one is used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 5: Synthesis of Cyclopent-2-enones

- Summary of Application : A series of hydroxycyclopent-2-enones and methoxycyclopent-2-enones have been synthesized in a single operation from simple furan substrates using an innovative continuous flow nebulizer system (NebPhotOX) .

- Methods of Application : Photooxygenation of the furan substrates takes place in an aerosol within the NebPhotOX system .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 6: Commercial Availability

- Summary of Application : 2-Iodocyclopent-2-en-1-one is commercially available and can be purchased from various suppliers for use in scientific research .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 7: Chemical Database

- Summary of Application : 2-Iodocyclopent-2-en-1-one is listed in chemical databases and is used for research and reference .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 8: Synthesis from Furans

- Summary of Application : A series of hydroxycyclopent-2-enones and methoxycyclopent-2-enones have been synthesized in a single operation from simple furan substrates using an innovative continuous flow nebulizer system (NebPhotOX) .

- Methods of Application : Photooxygenation of the furan substrates takes place in an aerosol within the NebPhotOX system .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 9: Commercial Availability

- Summary of Application : 2-Iodocyclopent-2-en-1-one is commercially available and can be purchased from various suppliers for use in scientific research .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

Specific safety and hazard information for 2-Iodocyclopent-2-en-1-one is not available in the resources. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ensure safe use.

Orientations Futures

The future directions for research on 2-Iodocyclopent-2-en-1-one are not specified in the available resources. However, potential areas of interest could include further investigation into its synthesis, chemical properties, and potential applications in various chemical or biological contexts.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical literature or databases.

Propriétés

IUPAC Name |

2-iodocyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSDFZITNOTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446438 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodocyclopent-2-en-1-one | |

CAS RN |

33948-35-5 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)

![Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B1610149.png)